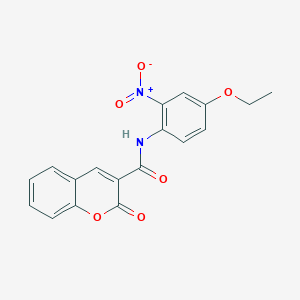
N'-octanoyl-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-octanoyl-2-phenylcyclopropanecarbohydrazide, also known as OPC-163493, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N'-octanoyl-2-phenylcyclopropanecarbohydrazide inhibits DGAT-1 by binding to its active site and preventing the formation of triglycerides. This inhibition leads to a decrease in triglyceride synthesis and accumulation, which has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.
Biochemical and Physiological Effects:
N'-octanoyl-2-phenylcyclopropanecarbohydrazide has been shown to have several biochemical and physiological effects. It decreases triglyceride synthesis and accumulation, improves insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in animal models of obesity and diabetes. It also has anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N'-octanoyl-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of dosage and administration. It has been extensively studied in animal models, which provides a strong foundation for further research. However, N'-octanoyl-2-phenylcyclopropanecarbohydrazide also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for research on N'-octanoyl-2-phenylcyclopropanecarbohydrazide. One area of interest is its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of N'-octanoyl-2-phenylcyclopropanecarbohydrazide in humans with obesity, diabetes, and metabolic syndrome. Another area of interest is its potential use as a research tool to study the role of triglycerides in various physiological processes. Further research is also needed to explore the mechanism of action of N'-octanoyl-2-phenylcyclopropanecarbohydrazide and to identify other potential targets for its therapeutic effects.
Conclusion:
In conclusion, N'-octanoyl-2-phenylcyclopropanecarbohydrazide is a synthetic compound that has potential applications in scientific research. It inhibits the activity of DGAT-1, which leads to a decrease in triglyceride synthesis and accumulation. This has potential therapeutic implications for diseases such as obesity, diabetes, and metabolic syndrome. Further research is needed to explore its potential therapeutic applications in humans and to identify other potential targets for its therapeutic effects.
Synthesis Methods
The synthesis of N'-octanoyl-2-phenylcyclopropanecarbohydrazide involves the reaction of 2-phenylcyclopropanecarboxylic acid with octanoyl chloride and hydrazine hydrate. The resulting compound is purified using column chromatography to obtain the final product. The yield of N'-octanoyl-2-phenylcyclopropanecarbohydrazide is around 50%.
Scientific Research Applications
N'-octanoyl-2-phenylcyclopropanecarbohydrazide has been studied for its potential applications in various scientific research fields. It has been shown to inhibit the activity of a specific enzyme called diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides. This inhibition leads to a decrease in triglyceride synthesis and accumulation, which has potential therapeutic implications for diseases such as obesity, diabetes, and metabolic syndrome.
properties
IUPAC Name |
N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-9-12-17(21)19-20-18(22)16-13-15(16)14-10-7-6-8-11-14/h6-8,10-11,15-16H,2-5,9,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYQNXZFQHFXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)




![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)